Product packaging for DND-192 dye(Cat. No.:)

DND-192 dye

Cat. No.: B1246145
M. Wt: 292.4 g/mol
InChI Key: ADZLKYIUIDQSBV-UHFFFAOYSA-N
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Description

Significance of pH Dynamics in Cellular Compartments

The regulation of pH within various cellular compartments, or organelles, is fundamental to a multitude of physiological processes. The cytosol is typically maintained at a pH between 6.8 and 7.4, while organelles such as lysosomes have a much more acidic environment, with a pH ranging from approximately 4.5 to 6.0. thermofisher.communi.cz These distinct pH gradients are crucial for:

Enzymatic Activity: Many enzymes, particularly the acid hydrolases within lysosomes responsible for breaking down macromolecules, function optimally at a low pH. frontiersin.org

Protein Sorting and Trafficking: The pH of endosomes and the Golgi apparatus plays a key role in directing newly synthesized proteins and internalized molecules to their correct destinations.

Cellular Processes: A wide array of cellular events are modulated by pH, including endocytosis, autophagy, cell proliferation, apoptosis (programmed cell death), and ion transport. aatbio.comtdblabs.se

Disruptions in the normal pH of cellular organelles can be indicative of pathological conditions, including certain types of cancer and cystic fibrosis. scribd.com Therefore, the ability to accurately measure pH in these compartments is vital for both basic research and disease investigation.

Evolution of Fluorescent Indicators for Intracellular pH Sensing

The use of dyes that change color in response to pH has a long history, with indicators like litmus (B1172312) and phenol (B47542) red being common in laboratory settings. thermofisher.com However, the study of intracellular pH required the development of more sensitive and specific tools. The evolution of fluorescent pH indicators can be broadly categorized:

Early Small-Molecule Dyes: Initial efforts utilized fluorescent dyes that could be loaded into cells. Fluorescein and its derivatives were among the first to be widely used. A significant milestone was the development of BAPTA and its derivatives, which laid the groundwork for ratiometric pH indicators. nih.gov These indicators allow for more quantitative measurements by taking the ratio of fluorescence intensities at two different wavelengths, which helps to correct for variations in dye concentration and instrument sensitivity.

Ratiometric Probes: The development of dual-emission or dual-excitation ratiometric dyes, such as the SNARF indicators, provided more robust tools for quantifying intracellular pH. thermofisher.comcabidigitallibrary.org

Genetically Encodable Indicators: A major advancement was the creation of genetically encodable indicators based on fluorescent proteins (FPs). nih.gov These protein-based sensors can be targeted to specific cellular compartments by fusing them to localization signals, offering unparalleled specificity in pH measurement. The cameleon series, based on Förster resonance energy transfer (FRET), were among the first of these powerful tools. nih.gov

This progression has provided researchers with a sophisticated toolkit to investigate the intricate pH landscapes within living cells. tdblabs.se

Overview of Acidotropic Fluorescent Probes in Cell Biology

Within the diverse family of fluorescent pH probes, acidotropic probes are a special class designed to specifically accumulate in acidic organelles. aatbio.comthermofisher.com This selective accumulation is a key feature that makes them particularly useful for studying lysosomes, endosomes, and other acidic vesicles. rsc.orgthermofisher.com

The general mechanism for many acidotropic probes, including the LysoSensor™ and LysoTracker™ families, is based on their chemical nature as weak bases. scribd.comthermofisher.comfishersci.nl This characteristic allows them to:

Exist in a neutral, uncharged state at the relatively neutral pH of the cytoplasm.

Freely permeate across cellular and organellar membranes in this uncharged state. fishersci.nl

Upon entering an acidic compartment, the weak base becomes protonated (gains a proton, H⁺).

This protonation confers a positive charge to the probe molecule.

The charged probe is now membrane-impermeant and is effectively trapped within the acidic organelle, leading to its accumulation. fishersci.nlresearchgate.net

This mechanism allows for the distinct labeling of acidic organelles, making them stand out against the less fluorescent background of the rest of the cell. thermofisher.com The DND-192 dye is a member of the LysoSensor™ family of acidotropic probes and exhibits specific characteristics that make it suitable for particular research applications. nih.govwardoberlab.com

The Chemical Compound: this compound

LysoSensor™ Blue DND-192 is a fluorescent dye designed for the study of cellular organelles. It belongs to a family of probes that are selectively concentrated in acidic compartments. researchgate.net

Research Findings on DND-192

Structurally, LysoSensor Blue DND-192 shares an anthracene (B1667546) skeleton with LysoSensor Blue DND-167, but they differ in their side chains; DND-192 possesses a dimethylaminomethyl side chain. nih.gov This structural difference is responsible for its distinct pH-sensing properties.

Unlike many other LysoSensor probes that become more fluorescent in acidic environments, DND-192 fluoresces brightly at a neutral pH. google.comgoogle.com Its pKa—the pH at which the probe is 50% protonated—is approximately 7.5. nih.govgoogle.comgoogle.com This high pKa means it is already significantly protonated and fluorescent even at the neutral pH of the cytoplasm.

Characterization studies have shown that LysoSensor Blue DND-192 does not exhibit significant changes in its fluorescence lifetime over a wide pH range (pH 4 to 8). nih.govnih.gov This contrasts with other probes like LysoSensor DND-160, which show significant pH-dependent lifetime changes. nih.govnih.gov

In practical applications, LysoSensor Blue DND-192 has been used as an acidotropic probe that accumulates in the food vacuolar compartment of the malaria parasite, Plasmodium falciparum. d-nb.info It has also been employed in studies of macrophage phagosomes, where its differential accumulation compared to other probes like LysoTracker Red helped to demonstrate that a phagosome-associated vacuole is a discrete and distinct organelle. wardoberlab.com

Below are tables summarizing the key properties and comparative characteristics of DND-192 and related compounds.

Properties of LysoSensor™ Blue DND-192

PropertyValueReference
Chemical FamilyLysoSensor™ Dye, Acidotropic Probe nih.govresearchgate.net
pKa~7.5 nih.govgoogle.comgoogle.com
Excitation Wavelength~374 nm google.comgoogle.com
Emission Wavelength~425 nm google.comgoogle.com
Fluorescence BehaviorFluoresces brightly at neutral pH google.comgoogle.com
Fluorescence LifetimeDoes not show significant pH-dependent changes nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2 B1246145 DND-192 dye

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

1-[10-[(dimethylamino)methyl]anthracen-9-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C20H24N2/c1-21(2)13-19-15-9-5-7-11-17(15)20(14-22(3)4)18-12-8-6-10-16(18)19/h5-12H,13-14H2,1-4H3

InChI Key

ADZLKYIUIDQSBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CN(C)C

Origin of Product

United States

Advanced Spectroscopic and Photophysical Characterization of Dnd 192 Dye

Principles of Fluorescence Spectroscopy Applied to Acidotropic Dyes

Fluorescence spectroscopy is a powerful analytical technique used to study molecules called fluorophores, which absorb light at a specific wavelength and emit it at a longer wavelength. This principle is particularly useful for studying cellular environments through the use of acidotropic dyes. Acidotropic dyes are fluorescent molecules characterized as weak bases; this chemical property allows them to freely permeate cell membranes in their neutral state. nih.govresearchgate.net Upon entering acidic intracellular compartments, such as lysosomes and endosomes, the lower pH environment causes the dye's basic side chains to become protonated. researchgate.netnih.gov This protonation effectively traps the dye within the acidic organelle, leading to its selective accumulation.

The change in the protonation state of an acidotropic dye often modulates its photophysical properties, including its fluorescence intensity, spectrum, and lifetime. researchgate.net This pH-dependent fluorescence response is the fundamental mechanism that allows these dyes to function as probes for measuring and visualizing the pH of acidic vesicles. nih.govresearchgate.net DND-192 is an acidotropic probe built upon an anthracene (B1667546) skeleton, a well-known fluorescent structure. It possesses a dimethylaminomethyl side chain, which imparts the weak base property to the molecule and results in a pKₐ of 7.5. nih.gov Consequently, DND-192 accumulates in cellular compartments where the pH is below its pKₐ, serving as a marker for these acidic organelles. nih.gov

Analysis and Optimization of Excitation and Emission Spectra for Research Applications

The utility of a fluorescent probe in research is critically dependent on its spectral characteristics. Each fluorophore has a distinct excitation spectrum (the range of wavelengths it can absorb) and an emission spectrum (the range of wavelengths it emits). For DND-192, the optimal excitation occurs in the ultraviolet range, specifically at a wavelength of 365 nm. nih.gov Following excitation, the dye emits bright blue fluorescence. In research applications, this emission is typically collected using a broadband interference filter centered around 450 nm (± 20 nm). nih.gov

The significant separation between the excitation and emission peaks, known as the Stokes shift, is an advantageous feature for fluorescence microscopy, as it simplifies the process of separating the emitted fluorescence signal from the excitation light, thereby improving the signal-to-noise ratio. The bright blue emission of DND-192 makes it a suitable tool for visualizing the morphology and distribution of acidic organelles within live cells. Researchers optimize their imaging systems, such as fluorescence microscopes, by equipping them with light sources that can produce 365 nm light and detectors or filter sets that are sensitive to the 450 nm emission range to maximize the detection of the DND-192 signal.

Fluorescence Lifetime Characterization and pH-Dependent Responses

Fluorescence lifetime is an intrinsic property of a fluorophore, defined as the average time it remains in the excited state before returning to the ground state by emitting a photon. A key and unique characteristic of DND-192 is that its fluorescence lifetime does not exhibit significant changes across a wide pH range. nih.govnih.govresearchgate.net This stands in contrast to many other acidotropic probes whose lifetimes are highly dependent on pH. nih.govresearchgate.net

Research has shown that the average fluorescence lifetime of DND-192 is approximately 11 to 12 nanoseconds (ns). nih.gov Crucially, this value remains stable in both acidic environments (pH 4.3) and basic or neutral environments (pH 8.8). nih.gov This pH insensitivity of its fluorescence lifetime makes DND-192 a stable fluorescent label for tracking acidic organelles without the complication of lifetime fluctuations due to physiological pH changes within those organelles.

pH-Dependent Fluorescence Lifetime of DND-192
ConditionpHAverage Fluorescence Lifetime (ns)Reference
Acidic Buffer4.3~12 nih.gov
Basic Buffer8.8~12 nih.gov
General Range4 to 8No significant change nih.govnih.gov

Time-Resolved Fluorescence Spectroscopy for Intracellular Environments

To measure the fluorescence lifetime of probes within the complex milieu of a living cell, researchers employ advanced techniques like time-resolved fluorescence spectroscopy. A common method is Time-Correlated Single-Photon Counting (TCSPC), which can precisely measure the decay of fluorescence intensity over time following a pulse of excitation light. nih.gov When applied to cellular imaging, this technique is known as Fluorescence Lifetime Imaging Microscopy (FLIM). FLIM provides an image where the contrast is based on the fluorescence lifetime of the probe at each pixel, rather than its intensity. This allows for quantitative measurements that are independent of probe concentration. mdpi.com By using TCSPC or FLIM, scientists can characterize the fluorescence lifetime of DND-192 specifically within the acidic vesicles it accumulates in, providing insights into the dye's interaction with its immediate molecular environment inside the cell. nih.gov

Elucidating Quenching Mechanisms and Protonation Effects on Fluorescence

Fluorescence quenching is any process that decreases the fluorescence intensity and/or lifetime of a fluorophore. For many acidotropic probes, quenching is directly linked to the protonation state of their basic side chains. researchgate.netnih.gov In those dyes, the unprotonated (basic) form often has a non-bonding electron pair that can quench the fluorophore's excited state through a process called photoinduced electron transfer (PET). When the side chain becomes protonated in an acidic environment, this electron pair is no longer available, the PET process is inhibited, and the dye becomes brightly fluorescent.

DND-192, however, represents a notable exception to this general mechanism. The fact that its fluorescence lifetime remains constant across a pH range that spans its pKₐ (7.5) indicates that the protonation or deprotonation of its dimethylaminomethyl side chain does not significantly induce a quenching mechanism that affects the excited state lifetime. nih.gov While protonation is the key to its accumulation in acidic organelles, the photophysical data suggest that this event does not substantially alter the de-excitation pathway of the anthracene core in a way that would change its fluorescence lifetime. nih.gov

Determination of Quantum Yields and Factors Influencing Fluorescence Efficiency

The fluorescence quantum yield (Φf or QY) is a measure of a fluorophore's emission efficiency, defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.com A high quantum yield is a desirable characteristic for a fluorescent probe, as it corresponds to a brighter signal. DND-192 is characterized by a very high fluorescence quantum yield, which can be as high as 0.9 in acidic solutions. nih.gov This means that for every 100 photons absorbed by the dye in an acidic environment, up to 90 are re-emitted as fluorescence, making it an exceptionally bright probe.

The fluorescence efficiency of a dye is influenced by both its intrinsic molecular structure and its external environment. atto-tec.com Factors such as the solvent polarity, temperature, and the presence of quenching agents can all affect the quantum yield. atto-tec.comnist.gov For acidotropic dyes like DND-192, the higher quantum yield observed at lower pH ranges is a key feature that allows for the clear visualization of lysosomes and other acidic vesicles. nih.govresearchgate.net The combination of a high extinction coefficient (a measure of light absorption) and a high quantum yield results in a probe with high "brightness," which is essential for sensitive detection in biological imaging. atto-tec.com

Photophysical Properties of DND-192 Dye
PropertyValueReference
Excitation Maximum (λex)365 nm nih.gov
Emission Maximum (λem)~450 nm nih.gov
Quantum Yield (Φf)Up to 0.9 (in acidic solution) nih.gov
Fluorescence Lifetime (τ)~11-12 ns (pH-insensitive) nih.gov
pKₐ7.5 nih.gov

Theoretical Photophysical Models for Dye Behavior

While specific, detailed theoretical models for DND-192 are not extensively covered in the available literature, its photophysical behavior can be interpreted within the general framework for fluorescent probes. The core of DND-192 is an anthracene moiety, a well-understood polycyclic aromatic hydrocarbon known for its fluorescent properties. The dye's behavior is modulated by the attached dimethylaminomethyl side chain.

The most significant theoretical consideration for DND-192 is the apparent electronic decoupling between its fluorescent anthracene core and its pH-sensing side chain. In many pH-sensitive dyes, the side chain directly participates in the de-excitation process, often via a photoinduced electron transfer (PET) mechanism, which makes the fluorescence lifetime and quantum yield highly pH-dependent. The observed stability of DND-192's fluorescence lifetime across a wide pH range suggests that such a PET quenching mechanism is not dominant in this particular molecule. nih.gov A plausible model is that the specific chemical linkage and spatial arrangement of the side chain relative to the anthracene core prevents an efficient orbital overlap required for PET to occur, regardless of the side chain's protonation state. Therefore, while the protonation of the side chain governs the dye's localization within the cell, it does not significantly perturb the electronic pathways responsible for the fluorescence emission of the anthracene core.

Mechanistic Insights into Dnd 192 Dye S Ph Sensing Capability

Protonation Equilibria and Apparent pKa Values in Aqueous and Cellular Environments

The pH-sensing ability of DND-192 is fundamentally linked to its structure as a weak base and the resulting protonation equilibrium. The molecule consists of an anthracene (B1667546) fluorophore core functionalized with a dimethylaminomethyl side chain. nih.gov It is the protonation and deprotonation of the tertiary amine in this side chain that dictates the dye's fluorescent response to pH changes.

In an aqueous environment, DND-192 exhibits an apparent acid dissociation constant (pKa) of 7.5. google.communi.czgoogle.com This pKa value signifies that the dye is most sensitive to pH changes around this near-neutral value, making it well-suited for applications within the physiological pH range of 6.5 to 8.0. google.comgoogle.comnih.gov

As a cell-permeable molecule, DND-192 can readily cross biological membranes to enter the cytoplasm. researchgate.netnih.gov Its behavior within the cellular context is a direct consequence of its weak base character. In cellular compartments with acidic microenvironments, such as lysosomes (where the pH is typically 4.5-5.0), the higher concentration of protons drives the equilibrium towards the protonated form of the dye's dimethylaminomethyl group. nih.gov This protonation increases the molecule's polarity, effectively trapping it within the acidic organelle and leading to its selective accumulation. researchgate.netnih.govnih.gov Research has shown that DND-192 fluoresces brightly at neutral pH and remains strongly fluorescent at a pH of 8. nih.govgoogle.com

PropertyValueSource(s)
Chemical Name LysoSensor Blue DND-192N/A
Fluorophore Core Anthracene nih.govmuni.cz
pH-Sensitive Group Dimethylaminomethyl nih.gov
Apparent pKa 7.5 nih.govgoogle.communi.czgoogle.com
Optimal pH Range 6.5 - 8.0 google.comgoogle.com
Excitation Wavelength ~374 nm google.comgoogle.com
Emission Wavelength ~425 nm google.communi.czgoogle.com

Molecular Interactions Governing pH-Dependent Fluorescence Modulations

The change in DND-192's fluorescence with pH is governed by a well-established photophysical mechanism known as photo-induced electron transfer (PET). nih.gov This process modulates the fluorescence intensity of the anthracene core based on the protonation state of the dimethylaminomethyl side chain.

Fluorescence Quenching (High pH): At pH values above its pKa of 7.5, the amine side chain is predominantly in its deprotonated, neutral state. In this form, the nitrogen atom possesses a lone pair of electrons. Upon excitation of the anthracene fluorophore by light, this electron-rich amine can donate an electron to the photo-excited fluorophore. This transfer of an electron provides a fast, non-radiative pathway for the excited state to relax back to the ground state, which effectively "quenches" the fluorescence, resulting in low fluorescence intensity. nih.gov

Fluorescence "Turn-On" (Low pH): In more acidic conditions, at pH values below the pKa, the amine side chain becomes protonated. The binding of a proton to the nitrogen's lone pair of electrons significantly lowers the energy of this orbital, making it energetically unfavorable to donate an electron to the excited fluorophore. nih.govnih.gov This inhibition of the PET process closes the non-radiative decay pathway. As a result, the excited fluorophore is more likely to return to the ground state by emitting a photon, leading to a significant increase in fluorescence intensity. nih.gov

This PET mechanism is the basis for the pH-dependent increase in fluorescence observed for many acidotropic probes. nih.gov While studies have noted that the fluorescence lifetime of DND-192 does not change significantly over a wide pH range, its steady-state fluorescence intensity is directly modulated by this pH-sensitive quenching and de-quenching mechanism. researchgate.netnih.govresearchgate.net

Influence of Local Microenvironment on Dye Performance and Specificity

The performance and specificity of DND-192 as a pH probe are critically dependent on the local microenvironment, primarily the hydrogen ion concentration. The dye's chemical nature as a weak base is specifically designed to exploit the pH gradients that exist within living cells. researchgate.netnih.gov

The specificity of DND-192 for acidic organelles is a direct outcome of its "acidotropic" properties. nih.govd-nb.info Its ability to permeate cell membranes in its uncharged state and become trapped upon protonation in acidic compartments makes it highly selective for these low-pH microenvironments. nih.govnih.gov This accumulation is therefore essential to its performance as a marker for organelles like lysosomes and the parasitic food vacuole in Plasmodium falciparum. d-nb.info The dye's utility is thus reliant on the cell's ability to maintain these pH gradients across vesicular membranes. researchgate.netnih.gov

Any disruption to this acidic microenvironment directly impacts the dye's performance. For example, experimental damage to the membrane of the food vacuole in P. falciparum leads to the neutralization of the pH gradient. d-nb.info This causes the trapped, protonated DND-192 to deprotonate and leak out into the cytoplasm, resulting in the loss of the specific fluorescent signal from the organelle. d-nb.info This demonstrates that the integrity of the acidic microenvironment is paramount for the dye's localization and function as a specific probe. While the intrinsic sensing mechanism relies on the immediate pH, its application in cellular imaging is inseparable from the microenvironment that drives its selective accumulation.

Research Methodologies Employing Dnd 192 Dye in Cellular and Subcellular Studies

Fluorescence Microscopy Techniques for Organelle Imaging

Fluorescence microscopy is a cornerstone of cell biology, enabling the visualization of specific components within cells. biomol.com DND-192, also known as LysoSensor Blue DND-192, is a cell-permeable dye that is often used to label and track organelles, particularly acidic compartments like lysosomes. nih.govresearchgate.net Its ability to fluoresce brightly at neutral pH makes it a useful indicator for distinguishing different cellular environments. google.comgoogle.com

Confocal Laser Scanning Microscopy for Spatiotemporal pH Mapping

Confocal laser scanning microscopy (CLSM) offers a significant advantage over traditional widefield microscopy by providing high-contrast images of thin optical sections from within a sample. dzne.de This technique is instrumental in creating detailed three-dimensional reconstructions and for co-localization studies. dzne.de In the context of pH mapping, CLSM, when used with pH-sensitive dyes, can non-invasively delineate detailed maps of pH distribution within a matrix. kinampark.com

Researchers have utilized CLSM to monitor spatiotemporal variations in extracellular pH in 3D cell cultures by imaging pH-dependent fluorescence emission. researchgate.net This approach allows for the observation of how the pH environment changes over time and in different locations within the cellular structure. researchgate.netnih.gov For instance, studies have successfully used CLSM to confirm the photolysis of the food vacuolar membrane in parasites by observing the co-localization and subsequent separation of fluorescence signals from DND-192 and another fluorescent dye, Fluo-4. d-nb.info

Epifluorescence Microscopy Applications in Live-Cell Observations

Epifluorescence microscopy is a widely used technique for observing fluorescently labeled specimens, including living cells. u-paris.fr While historically, certain UV-excited dyes were unsuitable for live-cell imaging with this method due to high background fluorescence, advancements have expanded its application. nih.gov DND-192 has been employed in epifluorescence microscopy for qualitative comparisons of cellular pH. google.com This technique is valuable for real-time observation of cellular processes.

Live-Cell Imaging Strategies for Dynamic pH Tracking

Live-cell imaging allows researchers to study cellular processes in real time, providing insights into the dynamic nature of the cell. thermofisher.com DND-192 is a tool for such studies, particularly for tracking changes in the pH of acidic organelles. researchgate.net Because DND-192 can be internalized by cells and accumulates in acidic compartments, it can be used to monitor the dynamics of these organelles. d-nb.infofrontiersin.org For example, it has been used in conjunction with other fluorescent probes to follow the fate of intracellular parasites and their interaction with host cell lysosomes. d-nb.info The development of highly photostable probes is crucial for long-term imaging of these dynamic processes. researchgate.net

Ratiometric Imaging Approaches for Quantitative pH Measurement

Ratiometric imaging is a powerful technique for quantitative measurements of intracellular ions and pH, as it minimizes issues related to dye concentration, photobleaching, and cell thickness. nih.govnih.gov This method typically involves a dye that exhibits a shift in either its excitation or emission wavelength in response to changes in the target molecule's concentration. nih.gov

DND-192, with a pKa of 7.5, is suitable for ratiometric pH measurements in the physiological range. google.comnih.gov A method has been developed that utilizes two fluorophores with different fluorescence lifetimes, allowing for ratiometric pH sensing with DND-192 even with significant spectral overlap. nih.gov This approach enables quantitative analysis of pH in various applications, including intracellular measurements and microscopy. nih.gov

Flow Cytometry Protocols and Quantitative Analysis

Flow cytometry is a high-throughput technology that rapidly analyzes the physical and chemical characteristics of single cells or particles as they pass through a laser beam. sigmaaldrich.com This technique is essential for quantitative measurements of cell populations, providing data on cell count, size, and fluorescence intensity. nist.gov

Quantitative Assessment of Acidic Compartments in Heterogeneous Cell Populations

Flow cytometry can be used to quantitatively assess acidic compartments within heterogeneous cell populations. interchim.fr By using fluorescent probes that accumulate in acidic organelles, such as lysosomes, it is possible to analyze the properties of these compartments on a single-cell basis. interchim.frnih.govnih.gov This is particularly useful for studying the heterogeneity of cellular responses to various stimuli. The use of dyes with bright fluorescence in acidic environments allows for specific detection with reduced signal variability. interchim.fr

Integration into Multi-parameter Flow Cytometry Panels for Correlative Studies

LysoSensor Blue DND-192 can be incorporated into multi-parameter flow cytometry workflows to provide quantitative data on the pH of acidic organelles on a per-cell basis within a large population. While the fluorescence from stained lysosomes may represent only a fraction of the total cellular fluorescence, flow cytometry is a suggested method for quantifying stained cells. scribd.comnih.gov This technique allows for the correlation of organellar pH with other cellular parameters, such as the expression of surface markers, cell cycle status, or the presence of other fluorescently labeled proteins.

In studies of the malaria parasite Plasmodium falciparum, a flow cytometry-based assay was proposed for the rapid and quantitative measurement of the digestive vacuole (DV) pH across a large number of cells using LysoSensor Blue DND-192. cabidigitallibrary.org This approach enables researchers to assess the physiological state of this critical organelle in response to antimalarial drugs. Similarly, in studies of macrophage phagocytosis, flow cytometry analysis was used in conjunction with microscopy techniques that employed LysoSensor Blue DND-192 to characterize cellular compartments. wardoberlab.com

The integration of LysoSensor Blue DND-192 into a flow cytometry panel requires careful selection of other fluorochromes to minimize spectral overlap, given its emission in the blue channel (approx. 425 nm). evidentscientific.comevidentscientific.com It can be used alongside probes for other cellular functions or markers labeled with green, yellow, or red fluorescent dyes, allowing for a comprehensive, multi-parametric analysis of individual cells within a heterogeneous population.

Table 2: Application of LysoSensor Blue DND-192 in Flow Cytometry
Application AreaCorrelative Markers/Assay DetailsResearch FocusSource
Parasitology Used as a pH-sensitive probe for the digestive vacuole (DV).Development of a quantitative assay to measure DV pH in P. falciparum. cabidigitallibrary.org
Immunology Employed alongside microscopy to analyze phagosome maturation.Characterization of macrophage phagocytic pathways. wardoberlab.com
General Cell Biology Suggested for quantifying cells with stained lysosomes.General assessment of lysosomal populations and biogenesis. nih.gov

Spectrophotometric and Fluorometric Plate Reader Assays for High-Throughput Screening

The pH-dependent fluorescence of the LysoSensor family of dyes makes them suitable for high-throughput screening (HTS) applications using fluorometric plate readers. tandfonline.com These assays are typically conducted in 96-well or 384-well plate formats, allowing for the rapid testing of numerous compounds for their effects on lysosomal pH. tandfonline.comnih.gov

Methodologies have been developed for the quantitative measurement of lysosomal pH using ratiometric LysoSensor dyes, such as LysoSensor Yellow/Blue DND-160, in a plate reader format. tandfonline.comnih.gov These protocols often involve generating a pH calibration curve by treating dye-loaded cells with ionophores like monensin (B1676710) and nigericin (B1684572) in buffers of known pH. tandfonline.com While DND-192 itself is not a ratiometric dye, its intensity-based response to pH can be adapted for HTS to identify compounds that cause lysosomal alkalinization or acidification. For instance, studies have used the related LysoSensor Green DND-189 in a microplate reader to screen for compounds like vacuolin-1 (B1683467) that induce an increase in lysosomal pH. tandfonline.com Such assays measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 530 nm for green probes) across the plate to quickly assess the impact of different treatments. tandfonline.comnih.gov

Table 3: Use of LysoSensor Dyes in High-Throughput Plate Reader Assays
Assay TypeDye UsedPurposeKey ReagentsSource
Quantitative pH Measurement LysoSensor Yellow/Blue DND-160To quantify changes in lysosomal pH induced by compounds.Monensin, Nigericin, MES calibration buffer tandfonline.comnih.gov
Phenotypic Screening LysoSensor Green DND-189To screen for compounds that alter lysosomal pH.Vacuolin-1 (as a test compound) tandfonline.com

Co-localization Studies with Established Organelle-Specific Markers

Co-localization studies are essential for confirming the subcellular location of LysoSensor Blue DND-192 and for studying the interaction of lysosomes with other organelles and structures. In these experiments, cells are simultaneously labeled with DND-192 and another fluorescent probe specific to a known organelle or molecule.

Key research findings from co-localization studies include:

Characterizing the Parasite Digestive Vacuole: In studies of P. falciparum, erythrocytes were co-labeled with LysoSensor Blue DND-192 and the fluid-phase marker tetramethylrhodamine-dextran (TMR-dextran) to simultaneously analyze the pH and hemoglobin uptake of the digestive vacuole. cabidigitallibrary.org In another study, DND-192 was used with the calcium-sensitive dye Fluo-4 to investigate whether the food vacuole acts as a calcium store, with co-localization confirming that both dyes initially accumulate in this acidic compartment. d-nb.info

Analyzing Phagosome Maturation: To investigate the properties of phagosome-associated vacuoles in macrophages, researchers performed co-localization experiments. They observed that LysoSensor Blue DND-192 could be detected in the vacuole, whereas LysoTracker Red was not, suggesting differences in the properties or pH of these adjacent compartments. wardoberlab.com These studies also used dextran (B179266) conjugated to Alexa Fluor dyes to track the fate of lysosomal contents. wardoberlab.com

These correlative studies, which pair the pH-sensing capability of DND-192 with specific markers for other compartments or molecules, provide detailed insights into complex cellular processes like parasite feeding, phagocytosis, and ion homeostasis. cabidigitallibrary.orgwardoberlab.comd-nb.info

Table 4: Markers Used in Co-localization Studies with LysoSensor Blue DND-192
Co-localization MarkerMarker TypeResearch ContextSource
TMR-dextran Fluid-phase endocytosis markerStudying hemoglobin uptake in the parasite digestive vacuole. cabidigitallibrary.org
Fluo-4 Calcium indicatorInvestigating calcium concentration in the parasite food vacuole. d-nb.info
LysoTracker Red Acidic organelle stainComparing the properties of phagosomes and associated vacuoles. wardoberlab.com
Dextran, Alexa Fluor 488 conjugate Lysosomal content markerTracking the redistribution of vacuolar contents into the lysosomal network. wardoberlab.com

Applications of Dnd 192 Dye in Specific Biological Research Domains

Investigations into Lysosomal and Endosomal pH Regulation

The regulation of pH within lysosomes and endosomes is critical for a multitude of cellular functions, including enzyme activity, protein degradation, and receptor recycling. nih.govtandfonline.com DND-192 serves as a key investigative tool for monitoring the pH of these compartments. With a pKa of approximately 7.5, it is sensitive to changes within the physiological pH range. thermofisher.com Unlike some other fluorescent probes, the fluorescence of DND-192 intensifies as the environment becomes more acidic; this is due to protonation relieving the inherent fluorescence quenching of the dye's side chain. thermofisher.com

While the fluorescence lifetime of DND-192 does not exhibit significant pH-dependent changes, its intensity-based response is a reliable indicator of the acidic state of vesicular organelles. researchgate.net Furthermore, a specialized method has been developed for ratiometric pH sensing using DND-192 in combination with another fluorophore, leveraging differences in their fluorescence lifetimes to achieve accurate measurements. nih.gov

Comparative Properties of Select LysoSensor™ Dyes
Probe NameApproximate pKaFluorescence ColorKey Characteristic
LysoSensor™ Blue DND-192~7.5BlueFluorescence intensity increases with acidity.
LysoSensor™ Blue DND-167~5.1BlueAlmost non-fluorescent except in acidic compartments. thermofisher.comlumiprobe.com
LysoSensor™ Green DND-189~5.2GreenFluorescence increases in acidic compartments. thermofisher.com
LysoSensor™ Yellow/Blue DND-160~4.2Yellow/BlueExhibits pH-dependent dual-emission spectra for ratiometric imaging. thermofisher.comnih.gov

The maintenance of a low luminal pH in organelles like lysosomes and endosomes is an active process, primarily driven by vacuolar-type H+-ATPases (V-ATPases) that pump protons into the lumen. biologists.comdartmouth.edunih.gov DND-192 is employed to visualize and quantify the acidity of these compartments, thereby enabling the study of the machinery responsible for this acidification. researchgate.net

By loading cells with DND-192, researchers can monitor changes in fluorescence intensity that correspond to shifts in intra-organellar pH. This allows for the functional analysis of V-ATPases and other ion channels or transporters that contribute to the electrochemical proton gradient. biologists.comnih.gov For instance, the inhibition or genetic knockdown of V-ATPase subunits would be expected to cause a decrease in DND-192 fluorescence, indicating a failure to properly acidify the vesicles. This application is crucial for dissecting the complex molecular mechanisms that eukaryotic cells use to establish and regulate the distinct pH environments of different organelles. dartmouth.edunih.gov

Autophagy is a fundamental cellular process for degrading and recycling cellular components, culminating in the fusion of autophagosomes with lysosomes to form autolysosomes. researchgate.net The degradative capacity of the autolysosome is entirely dependent on its acidic environment, which is necessary to activate the lysosomal acid hydrolases that break down the cargo. tandfonline.comresearchgate.net

DND-192 is used to assess the functional status of this pathway by reporting on the acidification of lysosomes and autolysosomes. A disruption in lysosomal acidification, which can be detected by a change in DND-192 fluorescence, is a hallmark of dysfunctional autophagy. nih.govacs.org For example, an increase in vesicular pH (alkalinization) suggests a defect in the autophagosome-lysosome fusion process or a compromised ability to degrade materials, which is implicated in numerous disease states. researchgate.netnih.gov Therefore, DND-192 provides a means to monitor a critical checkpoint in the autophagy pathway, linking the regulation of organellar pH directly to the cell's degradative and recycling capabilities. acs.org

Application in Pathophysiological Research Models

The dysregulation of lysosomal and endosomal pH is a contributing factor in a wide range of human diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. nih.govtandfonline.com Consequently, tools that can accurately report on the pH of these organelles are indispensable in pathophysiological research. DND-192, by virtue of its ability to monitor acidic compartments, serves as an important probe in cellular models of these diseases.

Cells respond to various stressors, such as oxidative stress, nutrient deprivation, and protein aggregation, often by modulating pathways connected to lysosomes, like autophagy. nih.gov Lysosomal function is critical for clearing damaged components and maintaining cellular homeostasis. In disease models, such as those for Alzheimer's or Parkinson's disease, impaired lysosomal acidification has been identified as a key pathological feature. tandfonline.com

Using DND-192, researchers can investigate how the pH of acidic organelles is altered in response to specific disease-related stressors or genetic mutations. A measured increase in lysosomal pH in a disease model could indicate a fundamental defect in the cell's ability to handle stress, providing a quantifiable phenotype for further mechanistic study. This allows for a direct link to be drawn between a molecular-level defect (e.g., a mutated protein) and a functional consequence at the organelle level (impaired acidification).

Many pharmacological agents exert their effects by targeting cellular organelles. Lysosomotropic drugs, for example, are weak bases that, like DND-192, accumulate in acidic compartments and can alter their function by raising the luminal pH. This can have significant therapeutic consequences, such as sensitizing cancer cells to chemotherapy.

DND-192 can be used to study the mechanism of action of such drugs. By treating cells with a compound of interest and monitoring the fluorescence of pre-loaded DND-192, researchers can determine if the drug impacts the pH of lysosomes or endosomes. This provides valuable information for drug development and for understanding how existing drugs work at a subcellular level. A compound that causes a decrease in DND-192 fluorescence, for instance, would be identified as an agent that disrupts the acidification of intracellular vesicles, which could be a desired therapeutic effect or an unwanted off-target activity.

Contributions to Developmental Biology Research

Developmental processes such as cell differentiation, tissue remodeling, and programmed cell death are highly regulated events that rely on precise cellular functions. Autophagy, in particular, plays a critical role in development by removing unneeded structures and recycling materials for new growth. As the functional endpoint of autophagy is dependent on lysosomal acidification, monitoring this parameter is relevant to understanding normal and abnormal development.

The application of DND-192 in developmental biology allows for the investigation of how lysosomal pH is regulated during key developmental transitions. For example, studying embryonic stem cells as they differentiate into various lineages could reveal dynamic changes in lysosomal acidity, monitored by DND-192, that correspond to shifts in metabolic and catabolic activity. Disruptions in these pH dynamics could signal developmental defects, providing a cellular-level insight into the importance of organelle function during embryogenesis and tissue formation.

Comparative Analysis and Synergistic Use of Dnd 192 Dye

Comparison with Other Acidotropic Fluorescent Probes

DND-192, also known as LysoSensor Blue DND-192, is a fluorescent dye designed to stain acidic compartments within live cells. It belongs to the LysoSensor family of probes, which are weak bases that become protonated and accumulate in acidic organelles like lysosomes. nih.govnih.gov Structurally, DND-192 features an anthracene (B1667546) fluorophore with a dimethylaminomethyl side chain, which confers a pKa of 7.5. nih.govmuni.cz This high pKa value is a key differentiator from some other probes in its class. For instance, LysoSensor Blue DND-167 shares the same anthracene skeleton but has a different side chain, resulting in a lower pKa of 5.1. nih.govmuni.czthermofisher.com Consequently, while DND-167's fluorescence is very weak at neutral pH, DND-192 remains strongly fluorescent even at a pH of 8. nih.gov

In contrast to the LysoSensor probes, which typically exhibit a pH-dependent increase in fluorescence intensity, the LysoTracker series of dyes (e.g., LysoTracker Green DND-26, LysoTracker Red DND-99) show fluorescence that is not significantly enhanced at acidic pH. thermofisher.com Another critical distinction lies in its response to pH changes as measured by fluorescence lifetime. Probes such as LysoSensor DND-167, DND-189, and DND-153 show substantially reduced fluorescence lifetimes at higher pH values. nih.govnih.gov LysoSensor Yellow/Blue DND-160 is a ratiometric indicator that displays significant pH-dependent shifts in both its spectrum and lifetime. nih.govnih.gov DND-192, however, is unique in that it does not exhibit significant changes in its fluorescence lifetime over a wide pH range, making it a stable fluorescent marker rather than a quantitative pH sensor for lifetime-based imaging. nih.govnih.gov

Probe NameTypeEx (nm)Em (nm)pKaKey Characteristic
LysoSensor Blue DND-192Acidotropic, pH-sensitive intensity3734257.5Fluorescence intensity increases in acidic environments; lifetime is pH-insensitive. nih.govnih.govthermofisher.com
LysoSensor Blue DND-167Acidotropic, pH-sensitive intensity3734255.1Very weak fluorescence at neutral pH. nih.govthermofisher.com
LysoSensor Green DND-189Acidotropic, pH-sensitive intensity4435055.2Non-monotonic lifetime response to pH. nih.govnih.govthermofisher.com
LysoSensor Yellow/Blue DND-160Ratiometric, pH-sensitive329/384440/5404.2Dual-excitation and dual-emission spectra are pH-dependent. nih.govthermofisher.comnih.gov
LysoTracker Green DND-26Acidotropic504511Not DeterminedFluorescence is largely independent of pH. thermofisher.comthermofisher.comglpbio.com
LysoTracker Red DND-99Acidotropic577590Not DeterminedHighly selective for lysosomes; fluorescence is largely independent of pH. thermofisher.comthermofisher.comnih.gov

Considerations for Spectral Overlap in Multicolor Imaging Strategies

In multicolor fluorescence microscopy, the simultaneous use of multiple fluorescent probes requires careful selection to minimize spectral crosstalk, or bleed-through, where the emission from one fluorophore is detected in the channel designated for another. leica-microsystems.commicroscopyu.com Organic fluorophores typically have broad emission spectra, making a degree of overlap almost certain in experiments using more than three colors. leica-microsystems.com

DND-192 is a blue-emitting fluorophore, with an emission maximum around 425 nm. thermofisher.com When designing a multi-staining panel, this places constraints on the selection of other dyes. For co-localization studies, it must be spectrally compatible with green, red, and far-red probes. For example, it could be paired with green-emitting probes like LysoTracker Green DND-26 (Em: 511 nm) or Alexa Fluor 488, and red-emitting probes like LysoTracker Red DND-99 (Em: 590 nm) or Alexa Fluor 568. microscopyu.commicroscopyu.com The use of far-red nuclear stains such as DRAQ5 (Em: ~695 nm) is particularly advantageous, as its excitation and emission are well separated from the blue and green portions of the spectrum, minimizing potential overlap. biolegend.com The selection of probes with narrower emission spectra, such as quantum dots, can also mitigate issues of spectral bleed-through. leica-microsystems.com

FluorophoreEx (nm)Em (nm)Spectral RangePotential Overlap Consideration with DND-192 (Em: ~425 nm)
DND-192 Dye~373~425BlueN/A
DAPI358461BlueHigh; emission tails may overlap significantly. microscopyu.com
LysoTracker Green DND-26504511GreenLow; good separation between blue and green channels. microscopyu.com
FITC~495~519GreenLow; generally compatible with appropriate filter sets. biolegend.commdpi.com
LysoTracker Red DND-99577590RedVery Low; excellent separation. thermofisher.comnih.gov
DRAQ5~647~695Far-RedNegligible; ideal for multicolor experiments with blue probes. biolegend.com

Evaluation of Advantages and Limitations Across Diverse Experimental Contexts

The utility of this compound is defined by a specific set of advantages and limitations that make it suitable for certain experimental designs but not others.

Advantages:

High Brightness: The dye possesses a high quantum yield in acidic environments, leading to bright blue fluorescence that is easily detectable. nih.gov

Broadly Effective pH Range: With a pKa of 7.5, DND-192 is already partially protonated at neutral pH and remains strongly fluorescent, allowing it to effectively label acidic organelles without requiring a very low pH for fluorescence activation, unlike probes such as DND-167. nih.gov

High Selectivity: As an acidotropic probe, it selectively accumulates in acidic organelles, providing clear labeling with minimal background when used at appropriate concentrations. thermofisher.com

Limitations:

pH-Insensitive Lifetime: The fluorescence lifetime of DND-192 does not change significantly with pH. nih.govnih.gov This makes it unsuitable for quantitative pH measurements using fluorescence lifetime imaging microscopy (FLIM), a technique for which probes like LysoSensor Yellow/Blue DND-160 are designed. nih.gov

Dependency on pH Gradient: Its accumulation is dependent on the maintenance of a stable pH gradient across the organellar membrane. Cellular stress or experimental treatments that disrupt this gradient can lead to probe leakage or prevent accumulation, affecting the reliability of the staining.

Potential for Photobleaching: Like many organic fluorophores, DND-192 can be susceptible to photobleaching during prolonged or intense imaging sessions, which can lead to signal loss. acs.org

Integration with Complementary Research Tools and Techniques

The functionality of DND-192 can be enhanced by integrating it with other advanced technologies, expanding its application in complex biological investigations.

Combined Approaches with Nanomaterials and Advanced Delivery Systems

The field of nanotechnology offers powerful tools that can be used synergistically with fluorescent dyes like DND-192. Quantum dots (QDs), which are semiconductor nanocrystals, are noted for their superior optical properties, including high brightness and narrow, symmetric emission profiles, which makes them excellent partners for multicolor imaging to reduce spectral overlap. leica-microsystems.comnih.gov Conjugating dyes to QDs can create sophisticated biosensors that operate via mechanisms like Förster resonance energy transfer (FRET), where the interaction with a specific biomolecule can modulate the fluorescence signal. nih.govrsc.org

Furthermore, nanomaterial-based delivery systems (NBDDS), such as liposomes and polymeric nanoparticles, are engineered for the targeted delivery of molecules to specific cells or organelles. nih.govnih.gov These "smart" nanocarriers can be designed to respond to specific environmental triggers, such as changes in pH. mdpi.com While DND-192 is a probe and not a therapeutic agent, the principles of these advanced delivery systems are relevant. A nanocarrier could potentially be designed to deliver DND-192 to a specific cellular location or to release it in response to a pH change, thereby refining its targeting capabilities beyond simple acidotropic accumulation. For example, researchers have complexed other dyes with nanodiamonds to alter their spectral properties for biosensing applications, demonstrating the potential of such hybrid systems. researchgate.net

Multi-dye Staining Strategies for Comprehensive Cellular Analysis

DND-192 is well-suited for inclusion in multi-dye staining protocols that aim to visualize multiple cellular components simultaneously. Its blue fluorescence provides a clear channel that can be combined with probes of other colors targeting different organelles. microscopyu.com A comprehensive cellular analysis might involve a panel of dyes to study the spatial relationships and interactions between different structures.

For instance, a researcher could use DND-192 to label lysosomes in blue, while simultaneously using MitoTracker Red for mitochondria, a green fluorescent protein (GFP)-tagged antibody for a specific cytoskeletal element, and a far-red dye like DRAQ5 to stain the nucleus. biolegend.comrsc.org Such strategies allow for detailed co-localization analysis, where the degree of spatial overlap between different signals can be quantified using metrics like the Pearson's correlation coefficient. microscopyu.comrsc.org This approach is invaluable for studying dynamic cellular processes, such as the interaction between lysosomes and mitochondria during autophagy.

TargetProbe ExampleSpectral ColorApplication Notes
Acidic Organelles (Lysosomes)This compoundBlueProvides a baseline for lysosomal position.
MitochondriaMitoTracker RedRedAllows for the study of lysosome-mitochondria interactions. rsc.org
Cytoskeleton (Actin)Alexa Fluor 488 PhalloidinGreenVisualizes the cellular structure and organelle transport pathways. microscopyu.com
NucleusDRAQ5Far-RedProvides a nuclear counterstain with minimal spectral overlap with blue, green, or red channels. biolegend.com
Lipid DropletsBODIPY 493/503GreenEnables investigation of metabolic pathways involving both lysosomes and lipid storage. rsc.org

Methodological Considerations and Future Directions in Dnd 192 Dye Research

Photostability and Photobleaching Mitigation Strategies in Extended Imaging

A significant challenge for many fluorescent dyes, including those with an anthracene (B1667546) core like DND-192, is their susceptibility to photobleaching during prolonged or high-intensity imaging. tamu.educore.ac.uk Photobleaching is the irreversible photochemical destruction of a fluorophore, which limits its utility in long-term live-cell imaging and quantitative analysis. While specific photostability data for DND-192 is not extensively detailed in the literature, the principles of photobleaching and its mitigation are broadly applicable.

Research into other dye systems offers potential strategies that could be adapted for DND-192. One approach involves the conjugation of protective agents, such as cyclooctatetraene (B1213319) or Trolox, which are believed to reduce the population of excited triplet states that lead to photobleaching. biorxiv.org Another promising avenue is the incorporation of the dye into more robust molecular structures or materials. For instance, hybrid nanomaterials, where an organic fluorescent probe is bound to a nanodiamond, have been shown to overcome photostability limitations. researchgate.net The nanodiamond provides a protective environment and a stable fluorescent signal for long-term tracking, which does not photobleach the attached organic probe. researchgate.netresearchgate.net Applying such a strategy to DND-192 could significantly enhance its resilience for extended imaging experiments, allowing for longitudinal studies of pH dynamics in living cells.

Development of Novel Sensing Platforms Incorporating DND-192 Dye

While DND-192 is effective as a soluble pH indicator, its integration into novel sensing platforms could greatly expand its functionality. muni.czgoogle.com Future research could focus on embedding or conjugating DND-192 into various matrices to create next-generation sensors with improved stability, targeted delivery, and multi-modal capabilities.

Polymer-based composites are one such platform, where indicator dyes are immobilized within a polymer matrix to create thin films or nanoparticles for optical sensing. mdpi.comacs.org Another innovative approach involves the encapsulation of dyes within self-assembled hydrogel fibers. This has been demonstrated with related pH-sensitive dyes, creating a platform that can be internalized by cells and report on the pH of multiple cellular compartments, including the cytoplasm and nucleus. nih.gov Such a system developed with DND-192 could offer a more controlled method for intracellular pH mapping. Furthermore, the creation of fluorescent polymer nanoparticles incorporating a dye allows for strong fluorescence and water compatibility, which could be beneficial for biological applications. mdpi.com These advanced platforms could transform DND-192 from a simple lysosomal stain into a versatile component of sophisticated, engineered biosensors. acs.org

Platform TypePotential Advantage for DND-192Relevant Research Area
Polymer Nanoparticles Enhanced water solubility and stability; potential for surface functionalization for targeting. mdpi.comDrug delivery, multi-modal imaging
Self-Assembled Hydrogels Biocompatible vehicle for passive cell entry; sensing in multiple compartments. nih.govIntracellular sensing, tissue engineering
Nanodiamond Hybrids Superior photostability; continuous, non-bleaching tracking signal. researchgate.netLong-term cell tracking, ratiometric sensing
Core-Shell Composites Protection of the dye core; tunable surface chemistry. mdpi.comEnvironmental sensing, diagnostics

Future Prospects for Novel this compound Conjugates and Targeted Applications

The development of DND-192 conjugates represents a significant frontier for targeted biological research. google.com By covalently linking the dye to specific biomolecules, its pH-sensing capabilities can be directed to precise locations within or outside of cells. This allows for the investigation of localized pH changes associated with specific proteins, organelles, or cellular processes.

Future work could involve synthesizing DND-192 conjugates with antibodies, peptides, or small-molecule drugs. rsc.orghzdr.de For example, a DND-192-antibody conjugate could target a specific cell-surface receptor, allowing researchers to monitor pH changes in the immediate vicinity of that receptor during signaling or internalization. Similarly, conjugating DND-192 to a molecule that accumulates in the mitochondria or endoplasmic reticulum would expand its use beyond its natural affinity for acidic lysosomes. mdpi.com Such targeted probes are invaluable for dissecting complex cellular functions and hold potential in diagnostics and therapy, for instance, by combining the pH-sensing function of DND-192 with the therapeutic action of a conjugated drug. rsc.orghzdr.de

Advanced Computational and Theoretical Modeling of Dye-Environment Interactions

Computational and theoretical modeling provides powerful tools to understand and predict the behavior of fluorescent dyes like DND-192 at a molecular level. researchgate.net Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can elucidate the complex interplay between the dye and its surrounding environment, which governs its photophysical properties. researchgate.netjetjournal.orgdiva-portal.org

While specific modeling studies on DND-192 are not prominent, the application of these techniques could yield significant insights. core.ac.uk DFT calculations can be used to investigate the chemical reactivity of the dye molecule and predict how its electronic structure and, consequently, its absorption and emission spectra, are affected by protonation or interaction with solvent molecules. researchgate.netjetjournal.org MD simulations can model the dynamic behavior of the dye in complex biological environments, such as within a lipid membrane or a protein's binding pocket. diva-portal.org This knowledge is crucial for the rational design of new DND-192-based sensors and conjugates with optimized properties. nih.gov For example, modeling could predict how attaching a specific targeting moiety might alter the dye's pKa or quantum yield, thereby accelerating the development of improved probes. mdpi.com

Expanding the Scope of this compound Applications in Emerging Biological Systems

The utility of DND-192 can be extended beyond traditional 2D cell culture to more physiologically relevant and complex "emerging biological systems." These advanced models, such as 3D organoids, spheroids, and in vivo systems, better recapitulate the complexity of native tissues and are becoming central to disease modeling and translational research. mdpi.comthermofisher.com

Applying DND-192 in these systems could enable the study of pH dynamics in novel contexts. For instance, it could be used to monitor the pH of the tumor microenvironment in cancer spheroids or to track lysosomal pH changes during neurodegenerative disease progression in 3D neurosphere models. thermofisher.com The observation of cells and their components in these intricate environments is critical for diagnosing diseases and understanding biological processes. mdpi.com Furthermore, the development of DNA-based sensing platforms, which can be engineered for high selectivity and incorporated into hybrid nanomaterials, opens up possibilities for using probes like DND-192 in highly specific biosensing applications within these complex systems. aip.org Expanding the application of DND-192 to these models will provide deeper insights into the role of pH in health and disease.

Q & A

Q. What statistical approaches resolve contradictions in reported quantum yields of DND-192 across studies?

  • Methodological Answer : Apply meta-analysis to compare datasets from peer-reviewed studies, accounting for variables like solvent polarity, instrumentation calibration, and excitation wavelengths. Use Bland-Altman plots to assess systematic biases and ANOVA to evaluate inter-study variability .

Q. How can computational modeling predict DND-192’s behavior in novel solvent systems or biological environments?

  • Methodological Answer : Employ density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations to study solvation effects. Validate models with experimental data (e.g., solvatochromic shifts) and publish code/parameters for transparency .

Q. What experimental designs optimize DND-192’s fluorescence efficiency while minimizing aggregation-induced quenching?

  • Methodological Answer : Use a Box-Behnken design to test variables like dye concentration, surfactant type (e.g., SDS, Tween-20), and pH. Analyze responses (e.g., fluorescence intensity, Stokes shift) via response surface methodology (RSM) to identify optimal conditions .

Q. How do researchers validate DND-192’s specificity in multiplexed imaging without cross-talk with other fluorophores?

  • Methodological Answer : Conduct spectral unmasking experiments using reference dyes (e.g., FITC, Cy5) and linear unmixing algorithms. Confirm specificity via confocal microscopy with narrow-bandpass filters and negative controls (dye-free samples) .

Data Analysis and Reporting Guidelines

Q. What frameworks ensure rigorous interpretation of conflicting spectral data for DND-192?

  • Methodological Answer : Adopt the PRISMA checklist for systematic reviews: document inclusion/exclusion criteria, perform risk-of-bias assessments, and report heterogeneity metrics (e.g., I² statistic). Use forest plots to visualize effect-size distributions .

Q. How should researchers address limitations in DND-192’s application scope (e.g., pH sensitivity, photobleaching) in discussion sections?

  • Methodological Answer : Structure limitations using the "PICOT" framework (Population, Intervention, Comparison, Outcome, Time). Propose follow-up studies (e.g., covalent modification to enhance stability) and link limitations to broader challenges in dye chemistry .

Ethical and Reproducibility Considerations

Q. What documentation standards are critical for replicating DND-192 experiments across labs?

  • Methodological Answer : Publish raw datasets (e.g., absorbance spectra, HPLC chromatograms) in supplementary materials. Specify instrument models, software versions, and environmental conditions (e.g., temperature, humidity). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.